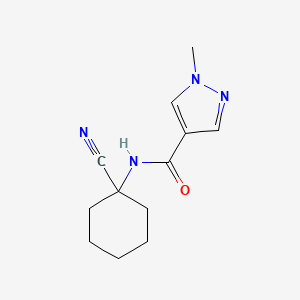

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-16-8-10(7-14-16)11(17)15-12(9-13)5-3-2-4-6-12/h7-8H,2-6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXQCOMKLNOXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 1-methylpyrazole-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: 1-cyanocyclohexyl-1-methylpyrazole-4-carboxylic acid.

Reduction: 1-cyclohexylamine-1-methylpyrazole-4-carboxamide.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Radioligand Development

One of the primary applications of N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide is in the development of radioligands for positron emission tomography (PET) imaging of cannabinoid receptors, specifically CB1 receptors. Research indicates that modifications to the compound can enhance its metabolic stability and reduce lipophilicity, which are crucial for effective imaging agents. For instance, derivatives of this compound have shown high affinity for CB1 receptors with improved pharmacokinetic properties, making them suitable candidates for PET radioligands .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. The structural characteristics of pyrazole derivatives have been linked to significant antibacterial activities against various pathogens, including resistant strains. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against Gram-positive and Gram-negative bacteria . This suggests potential utility in treating infections caused by multidrug-resistant organisms.

3. Anticancer Properties

Preliminary investigations into the anticancer activity of related pyrazole compounds have shown promising results, with some exhibiting significant cytotoxic effects against cancer cell lines. For instance, specific derivatives have been reported to possess IC50 values comparable to established chemotherapeutic agents like doxorubicin . This opens avenues for further research into their mechanisms of action and potential therapeutic applications in oncology.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications to the aryl ring and substituents on the pyrazole core significantly influence receptor affinity and selectivity. For example, compounds with specific halogen substitutions showed enhanced binding affinities for CB1 receptors while maintaining low affinity for CB2 receptors, highlighting their potential as selective cannabinoid receptor modulators .

Case Study 1: Development of PET Radioligands

A study focused on synthesizing various derivatives of this compound aimed at improving PET imaging capabilities. The research demonstrated that certain modifications led to compounds with lower lipophilicity and enhanced metabolic resistance, resulting in better imaging profiles in vivo. These findings underscore the importance of chemical modifications in developing effective radioligands .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of a series of pyrazole derivatives against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics, suggesting their potential as novel therapeutic agents against resistant bacterial infections .

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxamide group can also participate in hydrogen bonding and other interactions that stabilize the compound within the binding site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and pharmacological differences between 9n and its analogs:

| Compound ID | Core Structure | Substituents (Pyrazole Positions) | Yield (%) | Mp (°C) | CB1 Ki (nM) | TSPO Ki (nM) | Key Structural Features |

|---|---|---|---|---|---|---|---|

| 9n | 1-Cyanocyclohexyl | 1-(2-Bromophenyl), 5-(4-Methoxyphenyl), 4-Me | 36 | 220–222 | 15.7 | N/A | Cyanocyclohexyl group; bromo/methoxy aryl |

| 9m | 4-Cyano-tetrahydro-2H-pyran-4-yl | 1-(2-Bromophenyl), 5-(4-Methoxyphenyl), 4-Me | 34 | 208–210 | 62 | 29 | Pyran ring; reduced lipophilicity |

| 9f | 1-Cyanocyclohexyl | 1-(2-Bromophenyl), 5-Phenyl, 4-Me | 62 | 212–214 | Not reported | Not reported | Lacks 4-methoxyphenyl substituent |

| 9l | 4-Cyano-tetrahydro-2H-pyran-4-yl | 1-(2-Fluorophenyl), 5-(4-Methoxyphenyl), 4-Me | 59 | 210–212 | Not reported | Not reported | Fluorophenyl substituent |

Key Findings:

Structural Impact on Receptor Selectivity: The 1-cyanocyclohexyl group in 9n confers higher CB1 affinity (Ki = 15.7 nM) compared to the 4-cyano-tetrahydro-2H-pyran-4-yl analog 9m (Ki = 62 nM). This suggests that the cyclohexyl moiety better accommodates CB1 receptor steric and electronic requirements . Conversely, 9m exhibits stronger TSPO binding (Ki = 29 nM), indicating that the pyran ring may favor interactions with TSPO’s hydrophobic pockets .

Role of Aryl Substituents :

- The 4-methoxyphenyl group in 9n and 9m enhances CB1 affinity compared to simpler phenyl groups (e.g., 9f ), likely due to improved π-π stacking or hydrogen bonding with receptor residues .

- Replacing bromine with fluorine (9l ) or altering aryl positions (e.g., 9k ) reduces CB1 binding, underscoring the importance of halogen size and substitution patterns .

Physicochemical Properties: The pyran-based 9m has lower lipophilicity than 9n, which may reduce nonspecific binding but also limit blood-brain barrier penetration—a critical factor for PET imaging agents . Higher melting points in 9n (220–222°C) vs.

Synthetic Accessibility :

- 9n and 9m were synthesized in modest yields (36% and 34%, respectively), whereas 9f achieved a higher yield (62%), possibly due to fewer steric hindrances during coupling reactions .

Implications for Drug Design

- Selective CB1 Ligands: The 1-cyanocyclohexyl scaffold in 9n is a promising template for developing CB1-selective PET tracers, balancing lipophilicity and receptor affinity.

- TSPO-Targeted Agents : Pyran-containing analogs like 9m could be repurposed for neuroinflammatory conditions where TSPO is overexpressed.

- Metabolic Considerations : The cyclohexyl group’s metabolic resistance contrasts with pyran derivatives, which may undergo faster oxidation or ring-opening .

Biological Activity

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptors and other pharmacological targets. This article synthesizes current research findings, including structure-activity relationships, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C11H14N4O

- IUPAC Name: this compound

- Molecular Weight: 218.25 g/mol

The presence of the cyanocyclohexyl group is significant as it may influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

1. Cannabinoid Receptor Binding Affinity

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit notable binding affinities for cannabinoid receptors, particularly CB1 and CB2. The binding affinity is often quantified using the inhibition constant ():

| Compound | Receptor Type | (nM) |

|---|---|---|

| This compound | CB1 | 15.7 |

| N-(4-cyano-tetrahydro-2H-pyran-4-yl) analog | CB1 | 62 |

| N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methyl-pyrazole-3-carboxamide | TSPO | 29 |

The compound shows a high selectivity for CB1 receptors compared to TSPO (18 kDa translocator protein), which is crucial for developing selective radioligands for imaging and therapeutic purposes .

2. Metabolic Stability

The introduction of the cyanocyclohexyl moiety enhances metabolic stability compared to other analogs with different substituents. This property is essential for maintaining therapeutic levels of the drug in vivo and minimizing rapid degradation .

3. In Vitro Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of related pyrazole derivatives on mammalian cell lines. While these compounds exhibited potent activity against parasitic nematodes such as Haemonchus contortus, they also demonstrated dose-dependent cytotoxicity in mammalian cells, particularly affecting mitochondrial respiration .

Key Findings:

- Acute Toxicity: Observed in rodent models, indicating a need for careful evaluation during drug development.

- Selectivity Indices: The compounds displayed high selectivity indices, suggesting potential for therapeutic use with minimized side effects.

4. Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Pain Management: Due to its interaction with cannabinoid receptors.

- Anti-inflammatory Agents: Potential use in treating inflammatory conditions through modulation of cannabinoid pathways.

Example Case Study:

In a study involving various pyrazole derivatives, those with high affinity for CB1 receptors were further tested in pain models, demonstrating significant analgesic effects while maintaining a favorable safety profile .

Q & A

Q. What are the optimized synthetic routes for N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole-3-carboxylic acid derivatives. For example, 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (compound 9f ) is synthesized via coupling of pyrazole-3-carboxylic acid with 1-aminocyclohexanecarbonitrile HCl under optimized conditions (62% yield). Key steps include:

- Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form pyrazole cores.

- Hydrolysis of esters to carboxylic acids, followed by conversion to acyl chlorides.

- Final coupling with 1-aminocyclohexanecarbonitrile under basic conditions.

Characterization involves melting point analysis, -NMR, HRMS, and elemental analysis to confirm purity and structure .

Q. How is structural characterization performed for this compound using spectroscopic methods?

Comprehensive structural elucidation relies on:

- -NMR : Chemical shifts (e.g., δ 7.61 ppm for aromatic protons) and coupling constants (e.g., J = 8.0 Hz) confirm substituent positions and stereochemistry.

- HRMS : Accurate mass determination (e.g., [M+H] calc’d 485.0953, found 485.0947, error 3.8 ppm) validates molecular formulas.

- Elemental analysis : Matches calculated and observed C, H, N percentages (e.g., C 62.1% vs. calc’d 62.2%) to ensure purity .

Q. What initial receptor binding assays are used to assess biological activity?

Primary screening involves competitive binding assays against targets like CB1 receptors and the 18 kDa translocator protein (TSPO). For example:

- CB1 affinity : Compound 9n exhibits a Ki of 15.7 nM, measured via displacement of -CP55,940 in receptor-rich membranes.

- TSPO affinity : Compound 9m shows Ki = 29 nM using -PK11195 as a radioligand.

Assays are conducted at pH 7.4 with HEK-293 cells expressing human receptors, followed by Scatchard analysis for determination .

Advanced Research Questions

Q. How do minor structural modifications shift selectivity between CB1 and TSPO receptors?

Unexpected selectivity shifts arise from subtle changes:

- N-(1-cyanocyclohexyl) vs. N-(4-cyano-tetrahydro-2H-pyran-4-yl) : Replacing the cyclohexyl group with a pyranyl ring in 9m reduces CB1 affinity (Ki = 62 nM) but enhances TSPO binding (Ki = 29 nM).

- Aromatic substituents : Bromine at the 2-position (e.g., 9n ) enhances CB1 selectivity, while methoxy groups (e.g., 9l ) favor TSPO.

These findings suggest divergent pharmacophore requirements for CB1 (lipophilic pockets) vs. TSPO (polar interactions), necessitating molecular docking studies to rationalize selectivity .

Q. What strategies mitigate metabolic instability in derivatives intended for PET imaging?

Key approaches include:

- Nitrile incorporation : The 1-cyanocyclohexyl group resists oxidative metabolism compared to piperidinyl analogs, as shown in vitro with liver microsomes.

- Reduced lipophilicity : Derivatives with cLogD < 3 (e.g., 9m , cLogD = 2.1) exhibit lower plasma protein binding and improved brain penetration.

- Radiolabeling : -methylation at the 4-methoxyphenyl position (e.g., -9n ) balances metabolic stability and imaging efficacy .

Q. How can computational modeling resolve contradictory structure-activity relationship (SAR) data?

Contradictions (e.g., increased lipophilicity improving CB1 affinity in some analogs but reducing it in others) are addressed via:

- Molecular dynamics simulations : Reveal conformational flexibility in the pyrazole core, affecting receptor docking.

- cLogD optimization : Derivatives with cLogD 1.5–3.5 (e.g., 9a , cLogD = 1.8) show optimal balance between receptor binding and pharmacokinetics.

- Free energy perturbation (FEP) : Predicts binding energy changes from substituent modifications, guiding SAR rationalization .

Q. How are structural analogs evaluated for off-target interactions in CNS drug discovery?

Broad screening against GPCRs, transporters, and ion channels is critical:

- Panels : Include GABA-Bz, dopamine (D2), and serotonin (SERT) receptors.

- Results : Compound 9n shows >100-fold selectivity for CB1 over GABA-Bz (Ki > 10,000 nM), minimizing off-target sedation risks.

- Validation : Functional assays (e.g., cAMP inhibition for CB1) confirm target engagement .

Data Contradiction Analysis

Q. Why do similar cLogD values result in divergent brain uptake profiles?

Despite comparable cLogD values (e.g., 9n = 2.3 vs. 9m = 2.1), brain uptake varies due to:

- P-glycoprotein (P-gp) efflux : 9m is a P-gp substrate (efflux ratio = 5.2), reducing CNS availability.

- Plasma free fraction : 9n exhibits higher unbound fraction (12% vs. 8% for 9m ), enhancing tissue penetration.

These factors necessitate parallel assessments of P-gp interaction and plasma protein binding in lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.